4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-(prop-2-en-1-yl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS/c1-4-5-20-17(24)22-10-8-21(9-11-22)7-6-19-15-12-16(23)14-18(2,3)13-15/h4,12,19H,1,5-11,13-14H2,2-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAVCFKMKOXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=S)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-(prop-2-en-1-yl)piperazine-1-carbothioamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclohexenone Moiety: The cyclohexenone structure can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by dehydration.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine and a halogenated ethyl compound.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of a diamine with a dihaloalkane.
Attachment of the Carbothioamide Group: The final step involves the reaction of the piperazine derivative with a thiocarbonyl compound to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-(prop-2-en-1-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thioamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors.
Case Studies :
- Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting tumor growth in specific cancer cell lines.
- Research has shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
The compound's biological activity is primarily attributed to its ability to interact with key biochemical pathways:
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or obesity.
| Biological Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Glycosidases | Potential anti-diabetic effects |
| Receptor Modulation | Neurotransmitter receptors | Possible neuroprotective effects |
Industrial Applications
In addition to medicinal chemistry, the compound has potential applications in:
- Material Science : It can serve as a building block for synthesizing novel materials with desirable properties.
- Agrochemicals : The compound may be explored for use in developing new pesticides or herbicides due to its bioactive nature.
Pharmacokinetics
Ongoing research is focused on understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These studies are crucial for determining its bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-(prop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbothioamide/Carboxamide Derivatives
Compound A : 4-[2-[[4-(3,4-dimethoxyphenyl)-2,6-dioxo-cyclohexylidene]methylamino]ethyl]-N-phenyl-piperazine-1-carboxamide
- Structural Similarities: Cyclohexylidene group linked via ethylamino-piperazine; carboxamide (-N-CO-NH2) at the 1-position.
- Key Differences : Carboxamide (vs. carbothioamide) reduces sulfur-mediated interactions; 3,4-dimethoxyphenyl enhances π-π stacking.
- Pharmacological Implications : Carboxamides generally exhibit lower metabolic stability than thioamides due to susceptibility to hydrolysis .
Compound B : N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Carbothioamide-Containing Analogues
Compound C : (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
- Structural Similarities : Carbothioamide group; hydrazine linker.
- Key Differences : Triazole and nitrophenyl substituents confer distinct electronic properties; lacks piperazine.
- Crystallography : Single-crystal X-ray diffraction confirms planar carbothioamide geometry, critical for binding pocket compatibility .
Compound D : 2,2'-(3,3'-(p-Tolylazanediyl)bis(propanoyl))bis(N-phenylhydrazine-1-carbothioamide)
Piperazine-Based Heterocycles
Compound E : Functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamide
- Structural Similarities : Piperazine-aryl linkage; amide functionalization.
- Key Differences: Quinolinyl group enhances aromatic stacking; pentanamide spacer increases flexibility.
- Applications : Demonstrated serotonin receptor modulation in preclinical studies .
Compound F : N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide
- Structural Similarities : Piperazine-thioacetamide hybrid; heterocyclic benzothiazole.
- Key Differences : Methylenedioxy group confers antioxidant properties; acetamide vs. carbothioamide alters polarity.
Comparative Data Table
Key Research Findings
- Carbothioamide vs. Carboxamide : The thioamide group in the target compound may improve metabolic stability compared to carboxamides (e.g., Compound A) due to resistance to hydrolytic enzymes .
- Allyl Substituent : The N-allyl group offers a site for further functionalization (e.g., Michael addition) absent in analogues like Compound C .
Biological Activity
The compound 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a piperazine ring, a thioamide group, and a cyclohexene moiety, which are critical for its biological activity. The presence of the dimethyl group on the cyclohexene contributes to the compound's stability and reactivity.
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, compounds with structural similarities showed effective inhibition of seizures in various animal models. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial in controlling seizure activity. The protective index for these compounds ranged significantly, with some showing an ED50 value as low as 20 mg/kg in rodent models .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Preliminary screenings have indicated that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values in the micromolar range .
TRPA1 Inhibition
Another area of interest is the compound's interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is implicated in pain signaling and inflammatory responses. Compounds with similar structures have been shown to act as TRPA1 antagonists, suggesting that this compound may also have analgesic properties through inhibition of this pathway .
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant effects of structurally related compounds, it was found that administration of these derivatives resulted in a marked decrease in seizure frequency and duration compared to control groups. The study utilized the pentylenetetrazole (PTZ) model for evaluating efficacy, demonstrating that certain modifications in the structure could enhance activity significantly.
Case Study 2: Antitumor Screening
A series of derivatives were screened against human cancer cell lines. One derivative exhibited an IC50 value of 4 µM against MCF-7 cells (breast cancer), indicating potent activity. Further mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway, suggesting a promising avenue for cancer therapy development.
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of this compound, and how can purity be ensured?
- Methodological Answer : The synthesis requires multi-step reactions with precise control of temperature, solvent selection (e.g., dichloromethane or ethanol), and catalysts like triethylamine to minimize by-products. For example, coupling reactions between piperazine derivatives and substituted cyclohexenyl/allyl moieties must be monitored via HPLC to track intermediates . Post-synthesis, purity is confirmed using NMR (for structural verification) and mass spectrometry (for molecular weight validation) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR Spectroscopy : Identifies functional groups (e.g., carbothioamide, enamine) and confirms regiochemistry .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying temperatures .
- HPLC : Monitors reaction progress and final purity .
Q. How does the piperazine-carbothioamide scaffold influence this compound’s biological interactions?
- Methodological Answer : Piperazine derivatives exhibit conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors. The carbothioamide group may enhance hydrogen bonding with targets like kinases or GPCRs. Comparative studies with analogs (e.g., N-phenylpiperazine-carbothioamides) suggest that substituents on the cyclohexenyl and allyl groups modulate selectivity .
Advanced Research Questions
Q. What computational strategies are recommended to predict binding modes and selectivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine receptors, kinases). Focus on the piperazine ring’s orientation and the carbothioamide’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities against structurally related targets .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., IC50 measurements in enzyme inhibition) to compare potency .
- Off-Target Profiling : Screen against panels like Eurofins’ CEREP to identify non-specific interactions .
- Structural Analog Comparison : Cross-reference data with analogs (e.g., 4-(3-chlorophenyl)piperazine derivatives) to isolate substituent-specific effects .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability Assay : Predict intestinal absorption using monolayers and LC-MS quantification .
- Microsomal Stability Test : Incubate with liver microsomes to measure metabolic half-life .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction availability .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified cyclohexenyl (e.g., 5,5-dipropyl) or allyl (e.g., propargyl) groups .
- Bioisosteric Replacement : Replace the carbothioamide with sulfonamide or urea groups to test hydrogen-bonding efficacy .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
